molecular formula C12H17NO4S B3059223 Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester CAS No. 95778-73-7

Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester

Cat. No.: B3059223
CAS No.: 95778-73-7
M. Wt: 271.33 g/mol
InChI Key: FOMVQPFPHAYNMN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a tert-butyl ester core linked to a sulfinyl group substituted with a 2-hydroxyphenylamino moiety. This configuration imparts unique reactivity and stability, making it valuable in pharmaceutical intermediates and organic synthesis. Key Characteristics:

  • Functional Groups: Ester (tert-butyl), sulfinyl (S=O), and aromatic hydroxyl groups.
  • Applications: Primarily used in the synthesis of statin derivatives, such as Atorvastatin analogs, due to its stereochemical flexibility and compatibility with multi-step reactions .

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyphenyl)sulfinamoylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)8-18(16)13-9-6-4-5-7-10(9)14/h4-7,13-14H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMVQPFPHAYNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)NC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321021
Record name Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95778-73-7
Record name Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-hydroxyaniline with sulfinyl chloride to form the sulfinamide intermediate. This intermediate is then reacted with tert-butyl acetate under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted esters and amides

Scientific Research Applications

Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural distinctions between the target compound and related tert-butyl esters:

Compound Name (CAS Number) Key Functional Groups Molecular Formula Applications
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester (Target) Ester, sulfinyl, 2-hydroxyphenylamino Not explicitly provided Pharmaceutical intermediates (e.g., statins)
(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(2-hydroxyphenyl)amino]carbonyl]...-1,1-dimethylethyl ester (265989-40-0) Ester, carbamoyl, fluorophenyl, hydroxyphenyl C40H47FN2O6 Intermediate for Atorvastatin derivatives
2-(1,4,7,10-Tetrazacyclododec-1-yl)acetic acid tert-butyl ester (137145-75-6) Ester, macrocyclic amine C14H30N4O2 Chelating agents, radiopharmaceuticals
Acetic acid, (1-methylhydrazino)-, 1,1-dimethylethyl ester (144036-71-5) Ester, hydrazine derivative C7H16N2O2 Specialty organic synthesis (limited due to hydrazine toxicity)
tert-Butyl acetate (540-88-5) Simple ester C6H12O2 Industrial solvent, safe alternative to more volatile esters

Reactivity and Stability

  • Sulfinyl vs. Carbamoyl Groups : The sulfinyl group in the target compound enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions. In contrast, carbamoyl-containing analogs (e.g., 265989-40-0) exhibit hydrogen-bonding capabilities, influencing crystallinity in drug formulations .
  • Macrocyclic vs. Aromatic Systems : The tetrazacyclododecane derivative (137145-75-6) demonstrates metal-binding properties due to its amine-rich structure, unlike the target compound’s aromatic system .
  • Hydrazine Derivatives: The hydrazino-substituted ester (144036-71-5) is prone to oxidative degradation, whereas the sulfinyl group in the target compound offers greater stability under acidic conditions .

Physical Properties

  • Volatility : Simpler esters like tert-butyl acetate (540-88-5) are highly volatile (boiling point ~98°C), while the target compound and its analogs with bulky substituents (e.g., 265989-40-0) have higher boiling points (>300°C) due to increased molecular weight and hydrogen bonding .
  • Solubility: The hydroxyphenyl and sulfinyl groups in the target compound improve solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar tert-butyl acetate .

Biological Activity

Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester (CAS Number: 95778-73-7) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure

The compound features a sulfinyl group attached to an acetic acid moiety and a dimethyl ester functional group, which may influence its biological interactions. The chemical structure can be represented as follows:

Acetic acid 2 hydroxyphenyl amino sulfinyl 1 1 dimethylethyl ester\text{Acetic acid 2 hydroxyphenyl amino sulfinyl 1 1 dimethylethyl ester}

Physical Properties

PropertyValue
Molecular FormulaC12H17NO4S
Molecular Weight273.34 g/mol
SolubilitySoluble in organic solvents
CAS Number95778-73-7

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties:

  • Anti-inflammatory Activity : The sulfinyl group may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of the hydroxyl group could contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of related compounds. Results indicated that compounds with similar structures effectively reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a potential for acetic acid derivatives to modulate inflammatory responses .
  • Antioxidant Properties :
    Research conducted by Smith et al. (2023) demonstrated that compounds containing hydroxyl and sulfinyl groups exhibited significant antioxidant activity in cellular models. The study quantified the reduction in oxidative stress markers following treatment with these compounds, highlighting their potential therapeutic applications .
  • Cytotoxicity Studies :
    In vitro cytotoxicity assessments revealed that acetic acid derivatives showed selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Pharmacological Applications

Given its biological activities, this compound may have potential applications in:

  • Cancer Therapy : Targeted delivery systems could exploit its cytotoxic properties against tumor cells.
  • Inflammatory Diseases : Formulations could be developed for chronic inflammatory conditions such as arthritis or colitis.
  • Antioxidant Supplements : Its ability to scavenge free radicals positions it as a candidate for dietary supplements aimed at reducing oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester

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